![molecular formula C10H14N2O3 B2414645 (2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid CAS No. 1820576-26-8](/img/structure/B2414645.png)
(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Nonlinear Optical Materials
A study by Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to the compound . These were characterized by various spectroscopy methods and tested for optical nonlinearity. The compound with a carboxylic acid group and ester substituent showed maximum nonlinearity, indicating potential use in optical limiting applications (Chandrakantha et al., 2013).
Synthesis of ω-Heterocyclic Amino Acids
Singh et al. (2005) described the synthesis of optically pure ω-heterocyclic-β-amino acids from lactams through a ring-chain-transformation method. This method, applicable to compounds like (2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid, is a convenient path for synthesizing amino acids with potential pharmaceutical applications (Singh et al., 2005).
Optical Properties in Novel Derivatives
Ge et al. (2014) synthesized novel derivatives including 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives from ethyl 3-aryl-1H-pyrazole-5-carboxylate. These compounds showed unique fluorescence spectral characteristics, indicating potential for use in molecular imaging or as fluorescent probes (Ge et al., 2014).
Anticancer Applications
An invention by ロバート ヘンリー,ジェームズ (2006) described compounds including (2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid as potential Aurora kinase inhibitors. This indicates possible use in treating cancer due to the inhibition of Aurora A (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Pyrazolo Derivatives
Kasımoğulları and Arslan (2010) worked on synthesizing various pyrazole derivatives from carboxylic acids similar to (2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid. These derivatives have potential applications in medicinal chemistry and as intermediates in organic synthesis (Kasımoğulları & Arslan, 2010).
Metal-Organic Frameworks
Cheng et al. (2017) synthesized coordination polymers using ligands derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate. These polymers have applications in material science, particularly in the construction of chiral networks and luminescent materials (Cheng et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-8(3-5-11-12)9-7(10(13)14)4-6-15-9/h3,5,7,9H,2,4,6H2,1H3,(H,13,14)/t7-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMUWSZAQXKHAS-VXNVDRBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.